2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS 841211‑83‑4) is a synthetic small molecule (C₁₅H₁₅N₅O₂, MW 297.31) built on the pyrazolo[3,4‑d]pyrimidin‑4‑one scaffold, a privileged kinase‑oriented chemotype. The N1 position bears a 3,4‑dimethylphenyl substituent, while N5 carries an unsubstituted acetamide side chain.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 841211-83-4
Cat. No. B2420977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
CAS841211-83-4
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N)C
InChIInChI=1S/C15H15N5O2/c1-9-3-4-11(5-10(9)2)20-14-12(6-18-20)15(22)19(8-17-14)7-13(16)21/h3-6,8H,7H2,1-2H3,(H2,16,21)
InChIKeyLRCHPTXJOIROHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS 841211-83-4): Compound Identity and Scaffold Context for Scientific Procurement


2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS 841211‑83‑4) is a synthetic small molecule (C₁₅H₁₅N₅O₂, MW 297.31) built on the pyrazolo[3,4‑d]pyrimidin‑4‑one scaffold, a privileged kinase‑oriented chemotype . The N1 position bears a 3,4‑dimethylphenyl substituent, while N5 carries an unsubstituted acetamide side chain. This free primary amide distinguishes it from the vast majority of pharmacologically characterized analogs that feature N‑substituted acetamide moieties [1]. The compound has been catalogued in multiple public screening collections (PubChem, ChemSrc) and has been evaluated in over 100 high‑throughput screening assays across diverse target classes, including GPCRs, kinases, and proteases .

Why 841211-83-4 Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Acetamide Analogs – The Structural Selectivity Argument


Within the pyrazolo[3,4‑d]pyrimidinone acetamide family, the nature of the N5 acetamide substituent is a critical determinant of both target engagement and physicochemical profile. The majority of biologically annotated analogs—such as those disclosed in the CDK2 inhibitor series by Zaki et al. (2023) or the PDE9A inhibitors of US 9,617,269—feature bulky N‑aryl or N‑alkyl acetamide decorations that drive specific kinase or phosphodiesterase binding [1][2]. The target compound, by contrast, bears a free –CH₂CONH₂ group at N5. This minimal acetamide eliminates steric bulk that may preclude binding to certain targets while preserving hydrogen‑bond donor/acceptor capacity. Furthermore, the 3,4‑dimethylphenyl group at N1 introduces distinct lipophilic and electronic character versus the 4‑halophenyl or 4‑methoxyphenyl motifs dominant in published analog series [1]. These structural differences mean that assay results, selectivity profiles, and even solubility characteristics cannot be extrapolated from N‑substituted analogs to the unsubstituted acetamide without direct experimental verification.

Quantitative Differentiation Evidence for 841211-83-4: Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons


N5‑Unsubstituted Acetamide: Structural Differentiation from N‑Aryl Acetamide CDK2 Inhibitors

The defining structural feature of 841211‑83‑4 is its free –CH₂CONH₂ acetamide side chain at N5. This contrasts directly with the CDK2‑active series reported by Zaki et al. (2023), where all potent compounds carry N5‑2‑(4‑halophenyl) acetamide substituents. The lead compound 4a (N5‑2‑(4‑chlorophenyl) acetamide analog) achieved a CDK2 IC₅₀ of 0.21 µM, while roscovitine gave 0.25 µM in the same assay [1]. Although no direct CDK2 IC₅₀ is available for 841211‑83‑4, its free acetamide presents a distinct hydrogen‑bonding surface that may redirect target engagement away from CDK2 toward other kinase or non‑kinase targets . This structural divergence is non‑trivial: the removal of the N‑aryl group reduces molecular weight by ~104 Da (from ~401 Da to 297 Da) and eliminates a major lipophilic interaction anchor, fundamentally altering the pharmacophore .

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Broad Multi‑Target Screening Footprint Versus Focused N‑Substituted PDE9A Inhibitors

BindingDB records for the US 9,617,269 patent series show that N‑substituted pyrazolo[3,4‑d]pyrimidine ketone compounds achieve potent, sub‑micromolar PDE9A inhibition (e.g., Compound WYQ‑91: IC₅₀ = 6 nM; Compound WYQ‑78: IC₅₀ = 45 nM) [1]. In contrast, 841211‑83‑4 has been screened in 108 distinct bioassays covering regulators of G‑protein signaling (RGS4), μ‑opioid receptor, ADAM17, muscarinic M1 receptor, caspase‑3, and fatty‑acid CoA ligase, among others . This broad screening footprint—absent from the patent‑focused N‑substituted analogs—positions 841211‑83‑4 as a multi‑target probe rather than a target‑dedicated inhibitor. No quantitative IC₅₀ or Kd data for 841211‑83‑4 are publicly available from these screens; however, the mere breadth of assay coverage demonstrates the compound's accessibility to diverse binding pockets, a feature not shared by the highly optimized N‑substituted PDE9A inhibitors [1].

High-throughput screening Target engagement profiling Phosphodiesterase inhibition

Physicochemical Differentiation: Lower Molecular Weight and Distinct Lipophilicity Versus Lead‑Like CDK2 and PDE9A Inhibitors

841211‑83‑4 (MW = 297.31 Da) is substantially smaller than the N‑aryl acetamide CDK2 inhibitor 4a (MW ≈401.9 Da, Δ ≈ –104 Da) and the PDE9A inhibitor WYQ‑91 (MW ≈376.5 Da) [1][2]. This size reduction places 841211‑83‑4 firmly within fragment‑like chemical space (MW <300 Da), making it suitable for fragment‑based screening and subsequent growth vector exploration. The computed XLogP3 of structurally related N‑aryl pyrazolo[3,4‑d]pyrimidine acetamides (e.g., N‑(2,4‑dimethylphenyl) analog: XLogP3 = 3.6) provides a baseline estimate; the target compound, lacking the N‑aryl group, is expected to exhibit lower lipophilicity (estimated XLogP ≈1.0–1.5), which may translate to improved aqueous solubility [2]. The compound possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors, versus 1 donor and 4 acceptors for the N‑(2,4‑dimethylphenyl) analog, indicating a modest shift in hydrogen‑bonding capacity that could influence target recognition [2].

Drug-likeness Physicochemical profiling Fragment-based drug discovery

Recommended Application Scenarios for 841211-83-4 Based on Quantitative Differentiation Evidence


Fragment‑Based Kinase Probe Discovery and Pharmacophore Elucidation

With MW = 297.31 Da and an unsubstituted acetamide handle, 841211‑83‑4 is suitable as a fragment‑sized entry point for kinase‑focused library design. Its pyrazolo[3,4‑d]pyrimidin‑4‑one core is recognized as a privileged ATP‑mimetic scaffold [1], while the free acetamide provides a synthetically tractable vector for parallel derivatization. Procurement is justified for laboratories conducting fragment‑based screening (e.g., SPR, NMR, or thermal shift assays) where smaller, less lipophilic starting points are preferred over larger, pre‑optimized N‑aryl acetamide leads.

Multi‑Target Phenotypic Screening and Target Deconvolution Studies

The compound's documented exposure across 108 HTS assays—including GPCRs (RGS4, μ‑opioid, muscarinic M1), proteases (ADAM17, caspase‑3), and metabolic enzymes—positions it as a reference tool for phenotypic screening campaigns where polypharmacology is either desired or must be controlled for . Unlike the N‑substituted PDE9A or CDK2 inhibitors that exhibit strong single‑target bias, 841211‑83‑4's broad but low‑potency interaction profile may serve as a negative control or specificity benchmark in target deconvolution experiments.

Synthetic Intermediate for Parallel Library Synthesis

The free –CH₂CONH₂ group is a versatile synthetic handle for amide coupling, enabling rapid generation of diverse N‑substituted analog libraries. This contrasts with pre‑functionalized N‑aryl acetamide analogs (e.g., CDK2 inhibitor 4a) that require de novo synthesis to modify the acetamide substituent [2]. For medicinal chemistry groups building structure‑activity relationship (SAR) tables around the pyrazolo[3,4‑d]pyrimidinone core, 841211‑83‑4 offers procurement efficiency as a single intermediate that can be diversified into dozens of analogs without repeating the core synthesis.

Physicochemical Benchmarking in Lead Optimization Cascades

The predicted lower logP and smaller size of 841211‑83‑4 (versus N‑aryl acetamide leads) make it useful as a baseline comparator in ADME/PK optimization cascades. By measuring solubility, permeability, and metabolic stability for this minimal acetamide scaffold, research teams can quantify the physicochemical penalty imposed by N‑aryl substitutions and make data‑driven decisions about the acceptable lipophilicity budget for their lead series [3].

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